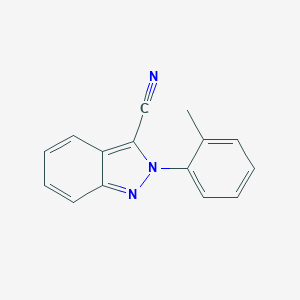
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide inhibits BTK by binding to the active site of the enzyme, which prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT signaling, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in preclinical models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide is its specificity for BTK, which reduces the potential for off-target effects. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide as a therapeutic agent. One direction is the combination of this compound with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its efficacy. Another direction is the development of more soluble analogs of this compound to improve its pharmacokinetic properties. Finally, the evaluation of this compound in clinical trials for the treatment of B-cell malignancies and autoimmune diseases is an important future direction.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide involves a multi-step process that starts with the reaction of 2-chloro-3-nitropyridine with 2-mercaptothiophenol to form 2-(2-mercapto-5-nitro-pyridin-3-yl)-thiophenol. This intermediate is then reacted with 2-(methylsulfonyl)ethylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)methanesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Propiedades
Fórmula molecular |
C10H12N2O2S2 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O2S2/c1-16(13,14)12-10-8(6-11)7-4-2-3-5-9(7)15-10/h12H,2-5H2,1H3 |
Clave InChI |
WVEUCUBYWHQUOG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C2=C(S1)CCCC2)C#N |
SMILES canónico |
CS(=O)(=O)NC1=C(C2=C(S1)CCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)


![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)





![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)
